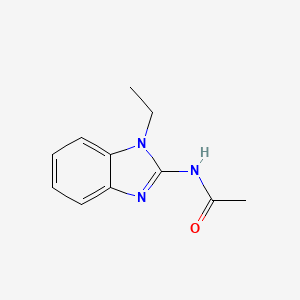

N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide

Description

N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide (CAS: 915890-68-5; molecular formula: C₁₉H₂₁N₃O₂; molecular weight: 323.4 g/mol) is a benzimidazole-derived acetamide featuring a 1-ethyl substitution on the benzodiazole core and an acetamide group at the 2-position . This compound belongs to a broader class of heterocyclic acetamides known for their diverse pharmacological and biochemical applications, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-(1-ethylbenzimidazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-14-10-7-5-4-6-9(10)13-11(14)12-8(2)15/h4-7H,3H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAOPYAHPUKQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the reaction of 1-ethylbenzimidazole with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide is a chemical compound with applications in scientific research, particularly in medicinal chemistry. It features a benzimidazole ring, a heterocyclic compound known for diverse applications in medicinal chemistry, including use as an antifungal and anticancer agent.

Scientific Research Applications

This compound is studied for various applications:

- Medicinal Chemistry The benzimidazole core makes it potentially useful as an antimicrobial agent.

- Materials Science Its unique structure allows it to be a candidate in organic electronics and as a building block for advanced materials.

- Biological Research It can be employed in studies of enzyme inhibition and receptor binding because of its capacity to interact with biological macromolecules.

Properties

Key properties of this compound include:

- Molecular Weight 203.24 g/mol

- Molecular Formula C11H13N3O

- IUPAC Name N-(1-ethylbenzimidazol-2-yl)acetamide

- Hydrogen Bond Donor Count 1

- Hydrogen Bond Acceptor Count 2

Related Compounds and their Activities

Based on structural similarities, several compounds are related to this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1H-Benzimidazole | Benzimidazole | Antimicrobial, anticancer |

| 2-Methylbenzimidazole | Methylbenzimidazole | Antifungal |

| 2-(2-benzylbenzimidazol-1-yl)-N-(2-methylphenyl)acetamide | Contains both benzimidazole and acetamide groups | Significant antitumor activity |

| N-(1-methylbenzimidazol-2-yl)acetamide | Features a methyl substitution on the benzimidazole | Exhibits strong antibacterial properties |

| N-[2-(4-methylphenyl)-benzimidazol-2-yl]acetamide | Incorporates a para-substituted phenyl group | Potential applications in material science |

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide and related compounds:

Key Observations :

- Substitution at the 1-position : The ethyl group in the target compound distinguishes it from unsubstituted analogs like N-(1H-1,3-benzodiazol-2-yl)acetamide , enhancing steric bulk and lipophilicity.

- Linker Diversity : Compounds such as 9c () and N-(1,3-benzothiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide incorporate triazole or sulfur linkers, which may improve binding to enzymatic targets.

Reactivity Trends :

- Ethyl substitution requires careful control of alkylation conditions to avoid over-substitution.

- Triazole-thiazole hybrids () demonstrate higher synthetic complexity due to multi-step coupling reactions .

Biological Activity

N-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetamide, a compound belonging to the benzodiazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and the various biological effects it exhibits, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1H-benzodiazole derivatives with acetic anhydride or acetyl chloride in the presence of suitable catalysts such as triethylamine or hydroxybenzotriazole (HOBT). Dimethylformamide (DMF) is often used as a solvent to facilitate the reaction. The compound can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H-NMR), and high-resolution mass spectrometry (HRMS) to confirm its structure and purity .

Biological Activity Overview

This compound exhibits a range of biological activities:

Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For example, it demonstrates activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms have been reported to be as low as 0.3125 mg/mL .

Anticancer Properties : The compound has been investigated for its potential to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of certain types of malignancies where microtubule dynamics play a crucial role .

Antioxidant Activity : this compound also exhibits antioxidant properties, which may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cells | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.3125 mg/mL |

| Escherichia coli | 0.3125 mg/mL | |

| Candida albicans | 0.3125 mg/mL | |

| Anticancer | Cancer cell lines | IC50 varies; significant apoptosis observed |

| Antioxidant | Various cell types | Effective in reducing oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation in Staphylococcus aureus .

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound was shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. These studies suggest that the compound interacts favorably with key residues in target proteins involved in cancer proliferation and microbial resistance mechanisms .

Q & A

Q. Optimization factors :

- Temperature control : Exothermic reactions (e.g., alkylation) require gradual reagent addition at 0–5°C to minimize side products .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., ethyl group triplet at δ 1.2–1.4 ppm, acetamide singlet at δ 2.1 ppm) .

- ¹³C NMR : Confirms carbonyl resonance (δ ~170 ppm) and benzodiazole carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight .

- Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and benzodiazole C-N vibrations (~1500 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages to confirm purity (>95%) .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

Initial screens focus on:

- Antimicrobial activity :

- MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer potential :

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition :

- Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .

- Cytotoxicity :

- Hemolysis assay to evaluate red blood cell membrane disruption .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution with water to precipitate products .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Reagent stoichiometry : A 1.2:1 molar ratio of ethylating agent to benzodiazole precursor prevents over-alkylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

Advanced: How can structural modifications of this compound enhance its bioactivity?

Answer:

- Substituent engineering :

- Hybrid analogs :

- Conjugation with thiophene or triazole moieties (e.g., via click chemistry) broadens target specificity .

- Prodrug strategies :

- Esterification of the acetamide group enhances oral bioavailability .

Advanced: How should researchers resolve contradictions in reported biological activity data for benzodiazole derivatives?

Answer:

- Orthogonal assays : Validate enzyme inhibition using both fluorescence and radiometric methods .

- Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .

- Structural confirmation : Single-crystal X-ray diffraction (via SHELX) ensures correct stereochemistry .

- Dose-response curves : Use 8–10 concentration points to improve IC₅₀ reliability .

Advanced: What computational and experimental methods elucidate the binding mechanism of this compound to biological targets?

Answer:

- Molecular docking (in silico) :

- AutoDock Vina predicts binding poses to receptors (e.g., DNA gyrase) with scoring functions .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes .

- Surface plasmon resonance (SPR) : Measures real-time interaction kinetics (ka/kd) .

- X-ray crystallography : Resolves ligand-protein complexes at <2.0 Å resolution (using SHELXL refinement) .

Advanced: How can crystallographic data (e.g., from SHELX) improve the understanding of this compound’s solid-state properties?

Answer:

- Packing analysis : SHELXL identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing solubility .

- Polymorph screening : High-throughput crystallization trials reveal stable forms for formulation .

- Torsion angle validation : SHELXPRO flags conformational deviations impacting bioavailability .

Advanced: What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?

Answer:

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Deuterium incorporation : Replace labile hydrogens (e.g., ethyl group) with deuterium to slow oxidation .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Advanced: How do researchers validate target engagement in cellular models for this compound?

Answer:

- CRISPR knockouts : Delete putative targets (e.g., EGFR) to confirm loss of compound efficacy .

- Fluorescent probes : Design analogs with BODIPY tags for live-cell imaging of target colocalization .

- Thermal shift assay (TSA) : Monitor protein melting temperature shifts upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.